methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate
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Overview
Description
Methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate is an organic compound that features a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzo[d][1,3]dioxole moiety.
Formation of the Propanoate: The benzo[d][1,3]dioxole is then reacted with appropriate reagents to form the propanoate structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole: A structural analog that shares the benzo[d][1,3]dioxole moiety.
Methyl 3-amino-3-phenylpropanoate: Similar in structure but lacks the benzo[d][1,3]dioxole group.
Methyl 3-amino-3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of the dioxole ring.
Uniqueness
Methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate is unique due to the presence of the benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO4 |
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Molecular Weight |
223.22 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C11H13NO4/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9/h2-4,8H,5-6,12H2,1H3/t8-/m0/s1 |
InChI Key |
UXDOSHAYWISNPJ-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC2=C(C=C1)OCO2)N |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCO2)N |
Origin of Product |
United States |
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